molecular formula C15H14N2S2 B2681215 N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890961-88-3

N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2681215
CAS No.: 890961-88-3
M. Wt: 286.41
InChI Key: YZUFNHJWDAUZKF-UHFFFAOYSA-N
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Description

N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a benzothiazole core with a benzyl group and a methylthio substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.

    Addition of the Methylthio Group: The methylthio group can be added by reacting the intermediate compound with methylthiol or a methylthio-containing reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzothiazole core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the benzothiazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl chloride, sodium hydroxide, methylthiol, and various solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, dyes, and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2-methylbenzothiazole derivatives

Uniqueness

N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine is unique due to its specific combination of a benzyl group and a methylthio substituent on the benzothiazole core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-benzyl-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUFNHJWDAUZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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